(S)-4-benzyl-3-butyryloxazolidin-2-one

Übersicht

Beschreibung

(S)-4-Benzyl-3-butyryloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its utility in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of the oxazolidinone ring and the benzyl group contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-benzyl-3-butyryloxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with butyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(S)-4-benzyl-2-oxazolidinone+butyryl chloridetriethylaminethis compound

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-4-Benzyl-3-butyryloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediate for Drug Synthesis

(S)-4-benzyl-3-butyryloxazolidin-2-one serves as a crucial intermediate in the synthesis of oxazolidinone antibiotics. These compounds are known for their efficacy against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The unique structural features of this compound allow it to enhance the pharmacological properties of derived drugs by introducing chirality, which is essential for biological activity.

Chiral Auxiliary in Asymmetric Synthesis

This compound is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. For instance, it has been employed in the synthesis of various biologically active molecules through substrate-directable reactions, leading to high enantioselectivity . The ability to control stereochemistry during synthesis is vital for developing effective pharmaceuticals with minimal side effects.

Synthetic Methodologies

Microwave-Assisted Synthesis

Recent advancements have demonstrated that this compound can be synthesized using microwave-assisted methods, which significantly improve yield and reduce reaction time. This approach aligns with green chemistry principles by minimizing solvent use and maximizing efficiency . The typical yield reported for these syntheses exceeds 90%, showcasing its potential for industrial applications.

Reactions and Derivatives

The compound can undergo various chemical transformations to yield derivatives with enhanced biological activity. For example, derivatives such as (S)-4-benzyl-3-(2-(4-fluorophenyl)acetyl)oxazolidin-2-one have been synthesized with notable yields (up to 81%) using specific reaction conditions . Such modifications can lead to new compounds with improved antimicrobial properties.

Case Studies

Case Study 1: Development of Antibiotic Agents

In a study focused on developing new antibiotic agents, this compound was used as a starting material to synthesize a series of oxazolidinone derivatives. These derivatives exhibited potent antibacterial activity against resistant strains, highlighting the compound's significance in addressing antibiotic resistance .

Case Study 2: Asymmetric Synthesis of Natural Products

Another notable application involved using this compound as a chiral auxiliary in the asymmetric synthesis of complex natural products. The reactions achieved high enantioselectivity (>93% e.e.) and regioselectivity, demonstrating the compound's versatility in synthetic organic chemistry . This case exemplifies how chiral auxiliaries can streamline the synthesis of complex molecules while maintaining high levels of selectivity.

Wirkmechanismus

The mechanism of action of (S)-4-benzyl-3-butyryloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The oxazolidinone ring provides a rigid framework that influences the orientation of reactants, leading to selective formation of one enantiomer over the other.

Vergleich Mit ähnlichen Verbindungen

®-4-Benzyl-3-butyryloxazolidin-2-one: The enantiomer of the compound, differing in the spatial arrangement of atoms.

4-Benzyl-3-acetyloxazolidin-2-one: A similar compound with an acetyl group instead of a butyryl group.

4-Benzyl-3-propionyloxazolidin-2-one: A compound with a propionyl group in place of the butyryl group.

Uniqueness: (S)-4-Benzyl-3-butyryloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the butyryl group, which imparts distinct chemical properties and reactivity. Its ability to act as a chiral auxiliary in asymmetric synthesis sets it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(S)-4-benzyl-3-butyryloxazolidin-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

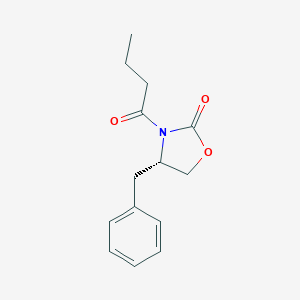

This compound belongs to the oxazolidinone class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. Its structure can be represented as follows:

This compound features a butyryl group and a benzyl substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The oxazolidinone core allows for the modulation of protein synthesis, making it a candidate for antibiotic activity against Gram-positive bacteria. The mechanism involves inhibiting bacterial ribosomal function, similar to other oxazolidinones like linezolid, which has been extensively studied for its antibacterial properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against several strains of bacteria. In vitro studies have shown its effectiveness against:

- Staphylococcus aureus

- Enterococcus faecium

- Streptococcus pneumoniae

These findings position the compound as a potential lead in developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound has varying effects on different cell lines. For instance, it demonstrated moderate cytotoxicity against cancer cell lines such as HeLa and MCF-7, suggesting that it may have potential applications in cancer therapy. The selectivity index indicates that while it affects cancer cells, its impact on normal cells remains limited .

Case Studies and Research Findings

- Study on Antibacterial Activity :

- Cytotoxicity Evaluation :

-

Mechanistic Insights :

- Further mechanistic studies using molecular docking simulations suggested that this compound binds effectively to the bacterial ribosome, disrupting protein synthesis pathways essential for bacterial growth and survival.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJIYTVOUUVHRY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.